N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached to the acetamide nitrogen. The core structure includes a 1,2,4-triazole ring substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3S/c23-15-3-6-17(7-4-15)28-21(14-2-1-9-24-11-14)26-27-22(28)32-12-20(29)25-16-5-8-18-19(10-16)31-13-30-18/h1-11H,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUVIZSFIXCIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477330-17-9 | |
| Record name | N-(1,3-BENZODIOXOL-5-YL)-2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the formation of the triazole ring and its subsequent attachment to the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares structural homology with several analogs, differing primarily in the substituents on the acetamide nitrogen and the triazole ring. Key comparisons include:
†Estimated using fragment-based methods.
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the acetamide aryl ring enhance lipophilicity and may improve membrane permeability .
- Pyridine position: The pyridin-3-yl group (target compound) vs.
- Benzodioxole vs. Halogenated Aryl : The 1,3-benzodioxole group in the target compound may confer metabolic stability compared to halogenated analogs, which are prone to oxidative dehalogenation .
Antimicrobial Activity :
- In a study of N-substituted triazole acetamides (e.g., KA1-KA15 in ), derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring exhibited superior antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) compared to electron-donating groups (MIC: 50–100 µg/mL).
Anti-Inflammatory and Antioxidant Activity :
- Compounds with 4-(4-bromophenyl)-5-pyridinyl-triazole cores demonstrated anti-inflammatory activity via inhibition of protein denaturation (IC₅₀: 18–35 µM) . The sulfanyl-acetamide moiety is critical for this activity, as replacing the sulfur with oxygen reduced potency by 40% .
Anti-Exudative Activity :
- A structurally distinct analog, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, showed anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .
Metabolic and Pharmacokinetic Considerations
- Halogenated Analogs: The 4-bromophenyl group in the target compound and its analogs may slow hepatic metabolism compared to non-halogenated derivatives .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C25H20BrN3O4S
- Molecular Weight : 570.488 g/mol
- CAS Number : 613226-36-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific kinases involved in cancer proliferation and survival pathways.
Key Pathways Affected:
- MEK/ERK Pathway : The compound acts as an inhibitor of MEK1/2 kinases, leading to the downregulation of phospho-ERK1/2 levels in several cancer cell lines. This inhibition results in reduced cell proliferation and survival in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells .
- Cell Cycle Arrest : It induces G0/G1 phase arrest in BRAF mutant cancer cell lines, demonstrating a significant impact on cell cycle regulation .
Biological Activity and Efficacy
The efficacy of N-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines. The following table summarizes the growth inhibition data:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Acute Leukemia) | 0.3 | MEK1/2 Inhibition |
| MOLM13 (Acute Monocytic) | 1.2 | MEK1/2 Inhibition |
| BRAF Mutant Melanoma | 14 - 50 | G0/G1 Phase Arrest |
| BRAF Wild-Type Melanoma | >200 | Less Sensitive |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Case Study on Acute Leukemia : In a study involving MV4-11 and MOLM13 cells, treatment with N-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide resulted in significant growth inhibition as measured by thymidine uptake assays .
- Xenograft Models : In vivo experiments using nude mouse xenografts derived from BRAF mutant lines indicated dose-dependent growth inhibition when treated with this compound at doses as low as 10 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
